
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is a complex organic compound with significant interest in various scientific fields. This compound is a derivative of benzanthracene, which is known for its polycyclic aromatic hydrocarbon structure. The addition of a fluoro group and the tetrahydro modification make this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- typically involves multiple steps. The starting material is often benzanthracene, which undergoes a series of reactions including fluorination and hydrogenation. The reaction conditions usually require specific catalysts and solvents to ensure the desired modifications are achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and precise control of reaction conditions. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield fully hydrogenated derivatives.
Scientific Research Applications
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. The fluoro group and the polycyclic structure allow it to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benz(a)anthracene-7,12-dione: Lacks the fluoro group and tetrahydro modification.
6-Fluoro-benz(a)anthracene: Lacks the dione and tetrahydro modification.
1,2,3,4-Tetrahydro-benz(a)anthracene: Lacks the fluoro group and dione modification.
Uniqueness
Benz(a)anthracene-7,12-dione, 6-fluoro-1,2,3,4-tetrahydro- is unique due to the combination of the fluoro group, dione, and tetrahydro modifications
Biological Activity
Benz(a)anthracene-7,12-dione, specifically the 6-fluoro-1,2,3,4-tetrahydro derivative, is a polycyclic aromatic hydrocarbon (PAH) that exhibits significant biological activity, particularly in terms of its carcinogenic potential and metabolic activation. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C₁₈H₁₀O₂
Molecular Weight: 258.27 g/mol
CAS Registry Number: 2498-66-0
IUPAC Name: Benz(a)anthracene-7,12-dione
The compound features a fused ring structure typical of PAHs, which contributes to its reactivity and interaction with biological systems.
Mechanisms of Biological Activity
Benz(a)anthracene-7,12-dione is primarily known for its tumor-initiating activity . Research indicates that its derivatives can induce mutations and promote carcinogenesis through various metabolic pathways.
Metabolic Activation
- Enzymatic Conversion:
- Reactive Oxygen Species (ROS) Formation:
Carcinogenicity
Studies have demonstrated that derivatives of Benz(a)anthracene exhibit varying degrees of tumor initiation in animal models. For instance:
- Tumor Initiation in Mice:
Mutagenicity
The mutagenic potential of Benz(a)anthracene derivatives has been assessed using various cell lines:
- Chinese Hamster V79 Cells:
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the key structural features of 6-fluoro-1,2,3,4-tetrahydrobenz(a)anthracene-7,12-dione, and how do they influence its reactivity and biological activity?
- The compound contains a partially hydrogenated A-ring (tetrahydro configuration), a fluorine substituent at position 6, and a dione moiety at positions 7 and 12. The fluorine atom’s electron-withdrawing properties alter electron density in the aromatic system, potentially affecting metabolic activation pathways. The tetrahydro configuration reduces aromaticity in the A-ring, which may influence DNA adduct formation compared to fully aromatic polycyclic aromatic hydrocarbons (PAHs) like DMBA . The dione group introduces redox activity, enabling participation in oxidative stress pathways .
Q. What synthetic methodologies are commonly employed to prepare fluorinated tetrahydrobenz(a)anthracene derivatives?
- Fluorinated derivatives are typically synthesized via electrophilic substitution (e.g., using F₂ or fluorinating agents like Selectfluor) on pre-formed tetrahydrobenz(a)anthracene precursors. The tetrahydro ring is stabilized by catalytic hydrogenation of fully aromatic precursors under controlled pressure and temperature. Purification often involves column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate regioisomers, confirmed by TLC and NMR .
Q. How can researchers quantify this compound in environmental or biological matrices?
- Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection are preferred. For environmental samples, solid-phase extraction (SPE) using C18 cartridges is recommended. Internal standards like deuterated PAHs (e.g., anthracene-d10) improve accuracy. Metabolites such as hydroxylated or quinone derivatives require derivatization (e.g., silylation) for GC analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use Class I Type B biological safety hoods for synthesis or handling. Wear nitrile gloves (tested for permeability) and Tyvek® suits to prevent dermal absorption. Airborne concentrations must be monitored using NIOSH Method 5506, with exposure limits maintained below 0.1 mg/m³. Emergency measures include immediate decontamination with soap/water (skin contact) or saline irrigation (eye exposure) .
Advanced Research Questions
Q. How does the 6-fluoro substituent modulate metabolic activation pathways compared to non-fluorinated analogs?
- Fluorine at position 6 hinders epoxidation at the adjacent 5,6-position, redirecting metabolism to the 8,9- or 10,11-positions. This alters the formation of diol-epoxide intermediates, which are critical for DNA adduction. In vivo studies in SENCAR mice show that 6-fluoro-THDMBA exhibits higher tumorigenic potency than its parent compound, suggesting alternative activation mechanisms (e.g., radical formation via dione redox cycling) .
Q. What experimental approaches resolve contradictions in environmental persistence data for this compound?
- Discrepancies in photodegradation rates (e.g., half-life in soil ranging from 2–28 days) arise from soil texture and climate variables. Fine-textured Regosol soils enhance adsorption, reducing bioavailability, while elevated UV intensity accelerates quinone formation. Combine soil microcosm experiments with LC-MS/MS metabolite profiling to distinguish abiotic vs. microbial degradation pathways .
Q. How do computational models predict the compound’s interaction with DNA or cellular receptors?
- Density functional theory (DFT) calculations reveal that fluorine’s electronegativity increases the compound’s dipole moment, enhancing intercalation into DNA’s minor groove. Molecular docking simulations with aryl hydrocarbon receptor (AhR) models show weaker binding than benzo[a]pyrene due to reduced planarity from the tetrahydro ring. Validate predictions using EMSA (electrophoretic mobility shift assays) for AhR activation .
Q. What analytical challenges arise when detecting this compound in complex matrices like urban air particulate matter?
- Co-elution with structurally similar o-PAHs (e.g., benz[a]anthracene-7,12-dione isomers) complicates GC-MS analysis. Use in-situ derivatization with BSTFA to enhance volatility and selectivity. For ambient air samples, employ thermal desorption coupled with TOF-MS to differentiate isomers based on exact mass (m/z 258.26 ± 0.02) .
Q. How does the compound’s redox-active dione moiety contribute to oxidative stress in cellular models?
- The 7,12-dione group undergoes single-electron reduction via NADPH cytochrome P450 reductase, generating semiquinone radicals that redox-cycle with molecular oxygen. This produces superoxide anions, measured via lucigenin chemiluminescence in HepG2 cells. Pretreatment with antioxidants like N-acetylcysteine (NAC) mitigates ROS generation, confirming the dione’s role in oxidative DNA damage .
Q. Methodological Tables
Table 1. Key Analytical Parameters for Environmental Detection
Method | LOD (ng/mL) | Recovery (%) | Matrix | Reference |
---|---|---|---|---|
GC-MS (SIM) | 0.5 | 85–92 | Soil | |
HPLC-FLD | 1.2 | 78–88 | Air Particulate | |
SPE-LC-MS/MS | 0.3 | 90–95 | Biological Fluid |
Table 2. Comparative Carcinogenicity in SENCAR Mice
Properties
CAS No. |
104761-58-2 |
---|---|
Molecular Formula |
C18H13FO2 |
Molecular Weight |
280.3 g/mol |
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-dione |
InChI |
InChI=1S/C18H13FO2/c19-14-9-10-5-1-2-6-11(10)15-16(14)18(21)13-8-4-3-7-12(13)17(15)20/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
GUZXPBWUCOZMCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C3C(=C(C=C2C1)F)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.